Exenatide

説明

Exenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist approved for the treatment of type 2 diabetes mellitus (T2DM). It mimics the action of endogenous GLP-1 by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying, thereby improving glycemic control . This compound is available in twice-daily (b.i.d.) and once-weekly (QW) formulations. The QW formulation, developed as a sustained-release preparation (e.g., Bydureon), demonstrates prolonged pharmacokinetic profiles, enabling less frequent administration while maintaining efficacy . Clinical trials, such as the DURATION series, have validated its ability to reduce HbA1c by ~1.3–1.9% and promote weight loss of 2–5 kg over 26–52 weeks .

生化学分析

Biochemical Properties

Exenatide interacts with the GLP-1 receptor . By activating this receptor, it increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . This interaction plays a crucial role in the biochemical reactions that regulate blood glucose levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the secretion of insulin and glucagon . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the GLP-1 receptor . It acts as an agonist for this receptor, leading to increased insulin secretion and decreased glucagon secretion . This can result in changes in gene expression related to these hormones .

Temporal Effects in Laboratory Settings

This compound-loaded microspheres demonstrated a low initial burst release and a high entrapment efficiency . These microspheres showed 70.31% bioavailability in vivo and hypoglycemic activity in diabetic mice for a period of 3 weeks .

Dosage Effects in Animal Models

In animal models, this compound has shown to have neuroprotective effects . It has been evaluated as a neuroprotective agent in multiple animal models . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways that regulate blood glucose levels . It interacts with the GLP-1 receptor, which is involved in the secretion of insulin and glucagon . This can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is typically administered subcutaneously . After administration, it is distributed within the body where it interacts with the GLP-1 receptor . The distribution of this compound within cells and tissues can be influenced by various factors, including its interaction with transporters or binding proteins .

Subcellular Localization

As a hormone, it is likely to be found in the extracellular region where it can interact with cell surface receptors such as the GLP-1 receptor .

Q & A

Q. Basic: What experimental designs are optimal for assessing Exenatide’s glycemic control efficacy in type 2 diabetes (T2D)?

Methodological Answer:

Use randomized controlled trials (RCTs) with parallel arms comparing this compound twice-daily (BID) or once-weekly (QW) formulations against placebo or insulin. Key endpoints should include HbA1c reduction, fasting plasma glucose, and postprandial glucose variability. For example, the DURATION trials employed a double-blind design with stratified randomization based on baseline HbA1c and BMI to control confounders . Include power calculations (e.g., ≥80% power to detect a 0.5% HbA1c difference) and adjust for multiplicity using Bonferroni corrections .

Q. Advanced: How to resolve contradictory data on this compound’s effects on platelet aggregation and coagulation in T2D patients?

Methodological Answer:

Conduct in vitro and in vivo studies with standardized protocols. For platelet aggregation, use light transmission aggregometry with agonists like ADP or collagen. In a 2023 study, this compound-treated patients showed reduced platelet reactivity (Δ 15–20% aggregation reduction vs. controls), but results varied with baseline hyperglycemia severity. Apply multiple linear regression to isolate this compound’s effect from covariates (e.g., HbA1c, lipid levels) and validate findings via bootstrapping . Reconcile contradictions by stratifying cohorts by diabetes duration or comorbidities .

Q. Basic: What safety parameters must be prioritized in this compound clinical trials?

Methodological Answer:

Monitor thyroid C-cell hyperplasia (rodent-derived risk), pancreatitis incidence, and renal function. Use standardized criteria:

- Pancreatitis: Serum lipase ≥3× upper limit of normal (ULN) + imaging confirmation.

- Renal impairment: eGFR decline ≥30% from baseline.

In pooled analyses (n=5,596), this compound BID showed pancreatitis incidence of 0.3% vs. 0.1% in controls, necessitating frequent safety interim analyses .

Q. Advanced: How to optimize this compound extraction and quantification methods for PLGA microspheres?

Methodological Answer:

Employ a Box-Behnken design (BBD) to optimize extraction variables: pH (2.5–4.5), temperature (25–45°C), and sonication time (10–30 min). Validate via HPLC with UV detection (λ=280 nm) and a C18 column. A 2022 study achieved 98.5% recovery by setting pH=3.0, 37°C, and 20 min sonication, with robustness confirmed via Youden’s test . Include forced degradation studies (acid/alkali hydrolysis, oxidation) to assess method specificity.

Q. Basic: What pharmacokinetic (PK) factors influence this compound dosing in renal impairment?

Methodological Answer:

this compound clearance correlates with creatinine clearance (CrCl). In moderate renal impairment (CrCl=30–50 mL/min), AUC increases by 62%. Use population PK modeling with NONMEM to adjust dosing:

- Normal function (CrCl≥60): 10 µg BID.

- Moderate impairment: Avoid QW formulations; reduce BID dose to 5 µg.

Monitor steady-state plasma concentrations (target: 210–340 pg/mL) via LC-MS/MS .

Q. Advanced: How to design longitudinal studies assessing this compound’s neuroprotective effects in preclinical models?

Methodological Answer:

Use transgenic Alzheimer’s disease (AD) mouse models (e.g., APP/PS1) treated with this compound (1 nmol/kg/day SC). Primary outcomes: amyloid-β plaque burden (histopathology) and cognitive performance (Morris water maze). Include sham-operated controls and blinded outcome assessments. A 2024 study reported 30% plaque reduction after 12 weeks, but power analysis (α=0.05, β=0.2) required n=20/group to detect effect sizes ≥0.8 .

Q. Basic: What statistical methods are recommended for analyzing this compound’s weight-loss heterogeneity in T2D cohorts?

Methodological Answer:

Apply mixed-effects models to account for repeated measures (e.g., monthly weight). Stratify by baseline BMI and use interaction terms (e.g., this compound × baseline BMI). In DURATION-5, weight loss ranged from −1.5 kg (BMI<30) to −4.2 kg (BMI≥35). Address missing data via multiple imputation or sensitivity analyses (e.g., worst-case scenarios) .

Q. Advanced: How to model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship for dose individualization?

Methodological Answer:

Develop a mechanistic PK-PD model integrating:

- PK: Two-compartment model with first-order absorption (SC administration).

- PD: Indirect response model linking plasma this compound to glucose-dependent insulin secretion.

Calibrate using clinical trial data (e.g., steady-state Cmax=250 pg/mL, EC50=50 pg/mL). Bayesian forecasting can personalize dosing in subpopulations (e.g., obesity, renal impairment) .

Q. Basic: What biomarkers validate this compound’s cardioprotective effects in preclinical studies?

Methodological Answer:

Measure NT-proBNP (heart failure risk), troponin-I (myocardial injury), and oxidative stress markers (MDA, SOD). In Zucker diabetic fatty rats, this compound reduced NT-proBNP by 40% vs. controls, with correlation to improved ejection fraction (r=−0.67, p<0.01) . Confirm via echocardiography and histopathological analysis of myocardial fibrosis.

Q. Advanced: How to address confounding in real-world studies of this compound-associated pancreatitis risk?

Methodological Answer:

Use propensity score matching (PSM) to balance cohorts for confounders: baseline triglycerides, alcohol use, and gallstone history. In a 2023 retrospective study (n=12,000), this compound users had a pancreatitis hazard ratio (HR)=1.2 (95% CI: 0.9–1.6) after PSM. Conduct sensitivity analyses excluding high-risk subgroups (e.g., hypertriglyceridemia) .

類似化合物との比較

Efficacy in Glycemic Control

Exenatide has been compared with insulin analogs, other GLP-1 receptor agonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors. Key findings include:

Table 1: HbA1c Reduction and Weight Effects

- Vs. Insulin : this compound QW achieved comparable HbA1c reductions to insulin detemir (-1.5% vs. -1.3%) but with significant weight loss (-2.7 kg vs. -0.8 kg) . In contrast, insulin glargine and NPH are associated with weight gain (+1.5–2.0 kg) .

- Vs. Liraglutide : The LEAD-6 trial found liraglutide superior in HbA1c reduction (-1.1% vs. -0.8% for this compound b.i.d.), though weight loss was similar (-3.2 kg vs. -2.9 kg) .

- Vs. DPP-4 Inhibitors : this compound outperformed sitagliptin in postprandial glucose control, insulin secretion, and weight reduction in a 2-week trial .

Pharmacokinetics and Dosing

Table 2: Pharmacokinetic Profiles

- This compound QW’s sustained-release mechanism results in delayed TMax (39–48 days) compared to PT320, an experimental formulation with shorter TMax (23–27 days) .

- The QW formulation offers improved adherence over daily or b.i.d. regimens, though slower onset may delay peak glycemic effects .

Cost-Effectiveness

Table 3: Incremental Cost-Effectiveness (CE) Ratios

| Comparison | Cost per 1% HbA1c Reduction (USD) | Cost per 1 kg Weight Loss (USD) | Evidence |

|---|---|---|---|

| This compound vs. Glargine | 6,552 | 128 | |

| This compound vs. NPH | 3,120 | 235 | |

| Liraglutide vs. This compound | N/A | N/A |

- This compound is less cost-effective than insulin for HbA1c reduction but offers economic value for weight loss. For every $100 spent, this compound yields 0.19 kg weight loss vs. weight gain with insulin .

Indirect Comparisons and Real-World Data

- In the absence of head-to-head trials, indirect comparisons via placebo (e.g., sitagliptin vs. This compound) suggest this compound’s superiority in HbA1c reduction (Δ0.30%, 95% CI: 0.17–0.53) .

- Real-world studies confirm this compound’s weight loss benefits (-2.7 kg vs. +1.5 kg for insulin) but note confounding factors like baseline BMI differences .

準備方法

Chemical Synthesis of Exenatide via Solid-Phase Fragment Condensation

Solid-Phase Peptide Synthesis (SPPS) Framework

This compound’s chemical synthesis traditionally employs SPPS, leveraging Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. The process begins with a Rink Amide resin, which provides a stable amide linkage for C-terminal anchoring . Key steps include:

-

Deprotection : Removal of Fmoc groups using piperidine.

-

Coupling : Activation of Fmoc-amino acids with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine).

-

Cyclization : Formation of disulfide bonds between cysteine residues at positions 2 and 28.

A critical advancement is the solid-phase fragment condensation method, which reduces synthesis time and improves purity. This approach divides the 39-mer peptide into two fragments:

-

Fragment A : Residues 1–20 (His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg).

-

Fragment B : Residues 21–39 (Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser) .

Fragment B is synthesized separately, fully protected, and then conjugated to Fragment A on-resin. This method achieves 85–90% crude purity , compared to <60% with linear SPPS .

Optimization of Coupling Efficiency

Challenges in synthesizing this compound arise from steric hindrance at residues 20–21 (Arg-Leu) and 27–28 (Lys-Asn). To address this, double couplings with extended reaction times (2–4 hours) and elevated temperatures (40–50°C) are employed for problematic residues . Post-synthesis, reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) achieves final purities >99%.

Structural Modifications for Enhanced Pharmacokinetics

Lysine Residue Substitution and Acylation

To prolong this compound’s half-life (2.4 hours in humans), Hansen and Lau introduced lysine residues at positions 20 or 38, followed by acylation with dicarboxylic acids . This modification:

-

Increases molecular weight from 4,186 Da to 4,500–5,000 Da.

-

Reduces renal clearance by enhancing binding to serum albumin.

Recombinant Fusion with XTEN Polypeptide

Schellenberger et al. fused this compound to XTEN, an 864-amino-acid unstructured polypeptide, via recombinant DNA technology . Key outcomes include:

-

Half-life extension from 2.4 hours to 139 hours in humans.

-

Expression yield of 200–300 mg/L in Escherichia coli fermentation.

-

Thermal stability up to 70°C, compared to 40°C for native this compound .

Sustained-Release Formulation Strategies

In Situ Hydrogel Depot Systems

Joabsson et al. developed a low-viscosity precursor solution comprising:

-

Lipid components : 60% neutral diacylglycerol, 30% phospholipid.

-

Organic solvent : 10% benzyl benzoate.

Upon subcutaneous injection, the formulation undergoes phase transition to a hydrogel matrix, enabling sustained release over 7–30 days . In vivo studies show steady plasma concentrations of 50–100 pg/mL, compared to 1,200 pg/mL peaks with twice-daily injections .

Implantable Devices with Copolymer Matrices

Kuzma et al. patented an implantable device using a 2-hydroxyethyl methacrylate (HEMA)-ethylene glycol dimethacrylate (EGDMA) copolymer . The matrix features:

-

Equilibrium moisture content : 20–85%.

-

This compound release rate : 0.8–1.2 mg/day.

Polymeric Nanocarriers for Enhanced Delivery

PEG-b-(PELG-g-PLL) Block-Brush Polymers

Li et al. synthesized linear poly(ethylene glycol)-brush poly(L-lysine) (PEG-b-(PELG-g-PLL)) carriers for this compound . The formulation involves:

-

Polymer synthesis : Ring-opening polymerization of ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride.

-

Drug loading : 12–15% via electrostatic interactions between PLL and this compound.

-

Release kinetics : 80% release over 72 hours in PBS (pH 7.4) .

Comparative Analysis of Delivery Systems

| Parameter | In Situ Hydrogel | Implantable Device | Polymeric Nanocarrier |

|---|---|---|---|

| Release Duration | 7–30 days | 21 days | 3 days |

| Burst Release | 10–15% | <5% | 25–30% |

| Administration Route | Subcutaneous | Surgical implantation | Subcutaneous |

| Scalability | High | Low | Moderate |

特性

Key on ui mechanism of action |

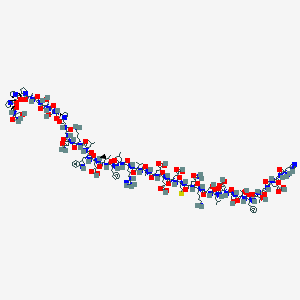

Islet amyloid, formed by aggregation of human islet amyloid polypeptide (hIAPP), is associated with beta cell death in type 2 diabetes as well as in cultured and transplanted human islets. Impaired prohIAPP processing due to beta cell dysfunction is implicated in hIAPP aggregation. We examined whether the glucagon-like peptide-1 receptor (GLP-1R) agonist exenatide can restore impaired prohIAPP processing and reduce hIAPP aggregation in cultured human islets and preserve beta cell function/mass during culture conditions used in clinical islet transplantation. METHODS: Isolated human islets (n = 10 donors) were cultured with or without exenatide in normal or elevated glucose for 2 or 7 days. Beta cell apoptosis, proliferation, mass, function, cJUN N-terminal kinase (JNK) and protein kinase B (PKB) activation and amyloid formation were assessed. ProhIAPP, its intermediates and mature hIAPP were detected. Exenatide-treated islets had markedly lower JNK and caspase-3 activation and beta cell apoptosis, resulting in higher beta/alpha cell ratio and beta cell area than non-treated cultured islets. Exenatide improved beta cell function, manifested as higher insulin response to glucose and insulin content, compared with non-treated cultured islets. Phospho-PKB immunoreactivity was detectable in exenatide-treated but not untreated cultured islets. Islet culture caused impaired prohIAPP processing with decreased mature hIAPP and increased NH(2)-terminally unprocessed prohIAPP levels resulting in higher release of immature hIAPP. Exenatide restored prohIAPP processing and reduced hIAPP aggregation in cultured islets. Exenatide treatment enhances survival and function of cultured human islets and restores impaired prohIAPP processing in normal and elevated glucose conditions thereby reducing hIAPP aggregation. GLP-1R agonists may preserve beta cells in conditions associated with islet amyloid formation. Incretins, such as glucagon-like peptide-1 (GLP-1), enhance glucose-dependent insulin secretion and exhibit other antihyperglycemic actions following their release into the circulation from the gut. Byetta is a GLP-1 receptor agonist that enhances glucose-dependent insulin secretion by the pancreatic beta-cell, suppresses inappropriately elevated glucagon secretion, and slows gastric emptying. The amino acid sequence of exenatide partially overlaps that of human GLP-1. Exenatide has been shown to bind and activate the human GLP-1 receptor in vitro. This leads to an increase in both glucose-dependent synthesis of insulin, and in vivo secretion of insulin from pancreatic beta cells, by mechanisms involving cyclic AMP and/or other intracellular signaling pathways. It has been reported that GLP-1 agonist exenatide (exendin-4) decreases blood pressure. The dose-dependent vasodilator effect of exendin-4 has previously been demonstrated, although the precise mechanism is not thoroughly described. /The aim of this study is/ to provide in vitro evidence for the hypothesis that exenatide may decrease central (aortic) blood pressure involving three gasotransmitters, namely nitric oxide (NO) carbon monoxide (CO), and hydrogen sulfide (H2S). ... The vasoactive effect of exenatide on isolated thoracic aortic rings of adult rats /was determined/. Two millimetre-long vessel segments were placed in a wire myograph and preincubated with inhibitors of the enzymes producing the three gasotransmitters, with inhibitors of reactive oxygen species formation, prostaglandin synthesis, inhibitors of protein kinases, potassium channels or with an inhibitor of the Na+/Ca2+-exchanger. Exenatide caused dose-dependent relaxation of rat thoracic aorta, which was evoked via the GLP-1 receptor and was mediated mainly by H2S but also by NO and CO. Prostaglandins and superoxide free radical also play a part in the relaxation. Inhibition of soluble guanylyl cyclase significantly diminished vasorelaxation. We found that ATP-sensitive-, voltage-gated- and calcium-activated large-conductance potassium channels are also involved in the vasodilation, but that seemingly the inhibition of the KCNQ-type voltage-gated potassium channels resulted in the most remarkable decrease in the rate of vasorelaxation. Inhibition of the Na+/Ca2+-exchanger abolished most of the vasodilation. Exenatide induces vasodilation in rat thoracic aorta with the contribution of all three gasotransmitters. /This provides/ in vitro evidence for the potential ability of exenatide to lower central (aortic) blood pressure, which could have relevant clinical importance. Glucagon-like peptide-1 receptor (GLP-1R) activation in the nucleus accumbens (NAc) core is pharmacologically and physiologically relevant for regulating palatable food intake. /An assessment was made/ whether GLP-1R signaling in the NAc core of rats modulates GABAergic medium spiny neurons (MSNs) through presynaptic-glutamatergic and/or presynaptic-dopaminergic signaling to control feeding. First, ex vivo fast-scan cyclic voltammetry showed that the GLP-1R agonist exendin-4 (Ex-4) does not alter dopamine release in the NAc core. Instead, support for a glutamatergic mechanism was provided by ex vivo electrophysiological analyses showing that Ex-4 activates presynaptic GLP-1Rs in the NAc core to increase the activity of MSNs via a glutamatergic, AMPA/kainate receptor-mediated mechanism, indicated by increased mEPSC frequency and decreased paired pulse ratio in core MSNs. Only a small, direct excitatory effect on MSNs by Ex-4 was observed, suggesting that the contribution of postsynaptic GLP-1R to MSN activity is minimal. The behavioral relevance of the electrophysiological data was confirmed by the finding that intracore injection of the AMPA/kainate receptor antagonist CNQX attenuated the ability of NAc core GLP-1R activation by Ex-4 microinjection to suppress food intake and body weight gain; in contrast, intracore NMDA receptor blockade by AP-5 did not inhibit the energy balance effects of NAc core Ex-4. Together, these data provide evidence for a novel glutamatergic, but not dopaminergic, mechanism by which NAc core GLP-1Rs promote negative energy balance. |

|---|---|

CAS番号 |

141758-74-9 |

分子式 |

C184H282N50O60S |

分子量 |

4187 g/mol |

IUPAC名 |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1 |

InChIキー |

HTQBXNHDCUEHJF-BIMXJYBVSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CNC=N9)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N |

外観 |

Solid powder |

Color/Form |

White to off-white powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AC 2993; AC 2993A; AC-2993; AC002993; AC2993; Exenatide acetate; AC2993A; Bydureon; DA 3091; ITCA 650; LY 2148568; LY2148568; PT302; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。